4-(Pyridin-4-ylmethylsulfonyl)morpholine

Description

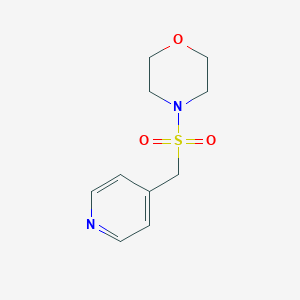

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVNAFZNRAOPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for 4-(Pyridin-4-ylmethylsulfonyl)morpholine is not widely published, its solid-state structure can be inferred from analyses of closely related compounds and foundational principles of structural chemistry.

The molecular structure of 4-(Pyridin-4-ylmethylsulfonyl)morpholine is composed of a morpholine (B109124) ring, a sulfonyl group, a methylene (B1212753) bridge, and a pyridine (B92270) ring. X-ray diffraction analysis of analogous structures, such as other N-substituted morpholines and aromatic sulfones, allows for the prediction of key geometric parameters. The central sulfur atom of the sulfonyl group is expected to have a tetrahedral geometry, bonded to two oxygen atoms, the methylene carbon, and the morpholine nitrogen.

Table 1: Predicted Key Geometric Parameters for 4-(Pyridin-4-ylmethylsulfonyl)morpholine

| Parameter | Predicted Value Range | Structural Feature |

|---|---|---|

| S=O Bond Length | 1.42 - 1.45 Å | Sulfonyl Group |

| S-N Bond Length | 1.62 - 1.66 Å | Sulfonyl-Morpholine Link |

| S-C Bond Length | 1.75 - 1.79 Å | Sulfonyl-Methylene Link |

| Morpholine C-N Bond Angle | ~110 - 112° | Tetrahedral Nitrogen |

| O-S-O Bond Angle | ~118 - 122° | Sulfonyl Group |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure and understanding the electronic and vibrational properties of 4-(Pyridin-4-ylmethylsulfonyl)morpholine.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the pyridine, methylene, and morpholine moieties.

In the ¹H NMR spectrum, the protons of the 4-substituted pyridine ring would appear as two distinct doublets in the aromatic region. The methylene bridge protons would likely appear as a singlet, while the eight protons of the morpholine ring would manifest as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons next to the electronegative oxygen atom are expected to be shifted further downfield.

The ¹³C NMR spectrum would show characteristic signals for the pyridine carbons, a single peak for the methylene bridge carbon, and two peaks for the morpholine carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning these signals and confirming the connectivity of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine | H-2, H-6 | ~8.5 - 8.7 | ~150 - 152 |

| Pyridine | H-3, H-5 | ~7.2 - 7.4 | ~123 - 125 |

| Pyridine | C-4 | - | ~145 - 148 |

| Methylene | -CH₂- | ~4.3 - 4.5 | ~58 - 62 |

| Morpholine | -N-CH₂- | ~2.8 - 3.0 | ~46 - 49 |

| Morpholine | -O-CH₂- | ~3.7 - 3.9 | ~66 - 68 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For 4-(Pyridin-4-ylmethylsulfonyl)morpholine, the spectra would be dominated by bands corresponding to the sulfonyl, pyridine, and morpholine groups.

The most prominent bands in the IR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. researchgate.net The pyridine ring would exhibit several characteristic C=C and C=N stretching vibrations. The morpholine ring and methylene bridge would show aliphatic C-H stretching bands, as well as C-O-C and C-N-C stretching modes. nih.gov Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations of the non-polar parts of the molecule. scielo.org.mxsmf.mx

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | Sulfonyl | ~1320 - 1360 |

| Symmetric SO₂ Stretch | Sulfonyl | ~1140 - 1170 |

| Pyridine Ring Stretch | Pyridine | ~1590 - 1610 |

| Aromatic C-H Stretch | Pyridine | ~3000 - 3100 |

| Aliphatic C-H Stretch | Morpholine, Methylene | ~2850 - 2980 |

| C-O-C Stretch | Morpholine | ~1110 - 1130 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in 4-(Pyridin-4-ylmethylsulfonyl)morpholine is the pyridine ring. The spectrum is expected to show absorption bands in the UV region corresponding to π → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituent on the pyridine ring and the polarity of the solvent. nih.gov For 4-substituted pyridines, characteristic absorption bands typically appear in the 200-280 nm range. rsc.orgnist.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) serves as a critical analytical technique for the structural confirmation of 4-(Pyridin-4-ylmethylsulfonyl)morpholine. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, MS provides definitive evidence of its molecular weight and elemental composition, and offers insights into its structural arrangement through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS), in particular, allows for the determination of the exact mass, enabling the calculation of the molecular formula with high accuracy.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for a molecule like 4-(Pyridin-4-ylmethylsulfonyl)morpholine, as it typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation. Subsequent fragmentation of this precursor ion, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), reveals the compound's structural intricacies.

The fragmentation of 4-(Pyridin-4-ylmethylsulfonyl)morpholine is expected to proceed through several predictable pathways based on the lability of its chemical bonds and the stability of the resulting fragments. Key fragmentation processes for sulfonamides often involve the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO₂). A prominent fragmentation pathway for aromatic sulfonamides is the loss of SO₂, which involves a rearrangement process.

The primary fragmentation cleavages anticipated for 4-(Pyridin-4-ylmethylsulfonyl)morpholine are:

Cleavage of the S-N bond: This would lead to the formation of the pyridin-4-ylmethylsulfonyl cation and the morpholine radical, or the morpholinyl cation and the pyridin-4-ylmethylsulfonyl radical.

Loss of sulfur dioxide (SO₂): A characteristic fragmentation for many sulfonyl compounds, this would result in a fragment ion with a mass 64 Da less than the parent ion.

Cleavage of the CH₂-S bond: This would generate the pyridin-4-ylmethyl cation (a tropylium-like ion) and the morpholinesulfonyl radical.

Fragmentation of the morpholine ring: The morpholine ring can undergo ring-opening and subsequent fragmentation, leading to smaller fragment ions.

The expected protonated molecular ion and the major fragment ions are detailed in the table below.

| m/z (Proposed) | Ion Structure | Formula | Description |

|---|---|---|---|

| 243.09 | [C₁₀H₁₄N₂O₃S+H]⁺ | C₁₀H₁₅N₂O₃S⁺ | Protonated molecular ion |

| 179.08 | [C₁₀H₁₄N₂O+H]⁺ | C₁₀H₁₅N₂O⁺ | Loss of SO₂ |

| 157.04 | [C₆H₆NSO₂]⁺ | C₆H₆NO₂S⁺ | Pyridin-4-ylmethylsulfonyl cation |

| 92.06 | [C₆H₆N]⁺ | C₆H₈N⁺ | Pyridin-4-ylmethyl cation |

| 86.06 | [C₄H₈NO]⁺ | C₄H₈NO⁺ | Morpholinyl cation |

The presence of these characteristic fragment ions in the mass spectrum would provide strong evidence for the assigned structure of 4-(Pyridin-4-ylmethylsulfonyl)morpholine. High-resolution mass spectrometry would further confirm the elemental composition of each fragment, solidifying the structural elucidation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Such studies would typically involve the calculation of various molecular descriptors to predict the compound's stability and reactivity. Key parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP): MEP maps are valuable in identifying the electron-rich and electron-deficient regions of a molecule. These maps can predict sites for electrophilic and nucleophilic attack, providing insights into how the molecule might interact with biological targets. For 4-(Pyridin-4-ylmethylsulfonyl)morpholine, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonyl and morpholine (B109124) groups would likely be identified as regions of negative potential, making them potential hydrogen bond acceptors.

Table 1: Hypothetical DFT-Calculated Parameters for 4-(Pyridin-4-ylmethylsulfonyl)morpholine

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness; indicates reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from a DFT study.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein receptor.

Analysis of Protein-Ligand Interaction Modes (e.g., enzyme active sites, allosteric sites)

In the absence of specific published docking studies for 4-(Pyridin-4-ylmethylsulfonyl)morpholine, we can hypothesize its potential interactions based on its structural features. The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's active site. The sulfonyl group and the morpholine oxygen are capable of forming hydrogen bonds with appropriate donor or acceptor residues (e.g., serine, threonine, asparagine, glutamine).

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of 4-(Pyridin-4-ylmethylsulfonyl)morpholine would be generated and energy-minimized. A relevant protein target would be selected, and its structure prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the receptor's binding pocket.

Scoring and Analysis: The different poses would be scored based on their predicted binding affinity. The best-scoring poses would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Potential Protein-Ligand Interactions for 4-(Pyridin-4-ylmethylsulfonyl)morpholine

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Cation-π |

| Sulfonyl Group (Oxygen atoms) | Serine, Threonine, Lysine, Arginine | Hydrogen Bonding |

| Morpholine Ring (Oxygen atom) | Asparagine, Glutamine | Hydrogen Bonding |

| Morpholine Ring (Nitrogen atom) | Aspartic Acid, Glutamic Acid | Potential for Salt Bridge (if protonated) |

In silico Prediction of Pharmacological Activity Profiles

Computational tools can be used to predict the pharmacological and pharmacokinetic properties of a molecule, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For 4-(Pyridin-4-ylmethylsulfonyl)morpholine, various online tools and software packages could be used to predict its pharmacological profile. These predictions are based on the molecule's structural similarity to compounds with known activities and on quantitative structure-activity relationship (QSAR) models.

Predicted activities might include:

Enzyme Inhibition: Predictions might suggest potential inhibitory activity against various classes of enzymes, such as kinases, proteases, or phosphodiesterases.

Receptor Binding: The molecule could be predicted to have an affinity for certain G-protein coupled receptors (GPCRs) or ion channels.

Physicochemical Properties: Predictions of properties like lipophilicity (LogP), aqueous solubility, and polar surface area are essential for assessing oral bioavailability.

Table 3: Predicted Pharmacological and Physicochemical Properties of 4-(Pyridin-4-ylmethylsulfonyl)morpholine

| Property | Predicted Value | Implication |

| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, potentially good balance for solubility and permeability. |

| Aqueous Solubility | Moderately Soluble | Important for absorption and distribution. |

| Polar Surface Area (PSA) | ~70 Ų | Influences membrane permeability. |

| Number of Hydrogen Bond Donors | 0 | Affects binding and solubility. |

| Number of Hydrogen Bond Acceptors | 4 | Affects binding and solubility. |

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |

Note: These values are estimations based on the general properties of similar chemical structures and would need to be confirmed by specific in silico tools.

Computational Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in different environments.

For 4-(Pyridin-4-ylmethylsulfonyl)morpholine, the key flexible bonds are those connecting the pyridine ring to the methylene (B1212753) group, the methylene to the sulfonyl group, and the sulfonyl group to the morpholine ring. A systematic or stochastic conformational search would be performed to explore the rotational freedom around these bonds.

The results of a conformational analysis would typically be presented as a potential energy surface, showing the relative energies of different conformations. This information is crucial for understanding which shapes the molecule is likely to adopt when interacting with a biological target. The analysis would reveal the preferred spatial arrangement of the pyridine and morpholine rings relative to each other, which could significantly influence its binding mode and activity.

Table 4: Key Torsional Angles for Conformational Analysis of 4-(Pyridin-4-ylmethylsulfonyl)morpholine

| Torsional Angle | Description | Potential Impact on Conformation |

| C(pyridine)-C(methylene)-S-C(morpholine) | Defines the relative orientation of the aromatic and heterocyclic rings. | Crucial for fitting into a binding pocket. |

| C(methylene)-S-N(morpholine)-C(morpholine) | Influences the orientation of the morpholine ring. | Can affect interactions with the protein surface. |

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Ylmethylsulfonyl Morpholine Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(Pyridin-4-ylmethylsulfonyl)morpholine analogues is intricately linked to the nature and position of substituents on its core components: the pyridine (B92270) ring, the morpholine (B109124) moiety, and the sulfonyl linkage. Systematic modifications of these regions have provided invaluable insights into the structural requirements for optimal biological effect.

Role of Pyridine Ring Position and Substitutions

The pyridine ring, a key aromatic heterocycle, plays a pivotal role in the interaction of these analogues with their biological targets. Its position and substitution pattern are critical determinants of activity. Studies have shown that the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions within the binding sites of enzymes like phosphoinositide 3-kinases (PI3Ks).

| Pyridine Ring Modification | General Impact on Biological Activity | Illustrative Example |

|---|---|---|

| Positional Isomers (2-pyridyl, 3-pyridyl) | Often leads to a decrease in activity compared to the 4-pyridyl analogue, suggesting a stringent requirement for the vector of the sulfonylmorpholine moiety. | Replacement of the 4-pyridyl ring with a 2-pyridyl or 3-pyridyl ring in PI3K inhibitors often results in a significant loss of potency. |

| Small Alkyl Substituents (e.g., methyl at C2 or C3) | Can be tolerated and may slightly enhance activity, potentially through favorable van der Waals interactions. | A methyl group at the C2 position can sometimes lead to a modest increase in inhibitory activity against certain kinases. |

| Electron-Withdrawing Groups (e.g., halogens) | Can have variable effects. While they can alter the electronics of the ring, they may also introduce new interaction points. However, a decrease in activity is often observed. | Introduction of a chlorine atom on the pyridine ring has been shown to reduce the inhibitory potency in some series. |

| Bulky Substituents (e.g., phenyl) | Generally detrimental to activity due to steric clashes within the binding site. | Substitution with a phenyl group on the pyridine ring typically leads to a significant drop in biological activity. |

Influence of the Morpholine Moiety in Compound Design and Bioactivity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov In the context of 4-(Pyridin-4-ylmethylsulfonyl)morpholine analogues, the morpholine moiety is not merely a passive solubilizing group but an active contributor to biological activity.

The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, often forming a critical interaction with the hinge region of kinase domains. cambridgemedchemconsulting.com This interaction helps to anchor the inhibitor in the ATP-binding pocket, a common feature observed in many kinase inhibitors. The saturated, non-planar nature of the morpholine ring also allows it to adopt a favorable conformation within the binding site, minimizing steric clashes and maximizing favorable interactions.

| Morpholine Moiety Modification | Impact on Physicochemical Properties | Effect on Biological Activity | Rationale for Modification |

|---|---|---|---|

| Replacement with Thiomorpholine | Increases lipophilicity. | Can maintain or slightly decrease activity, depending on the target. | To explore the impact of replacing the hydrogen bond accepting oxygen with a less polar sulfur atom. |

| Replacement with Piperazine | Introduces a basic nitrogen, potentially increasing aqueous solubility at physiological pH. | Can lead to a significant change in activity and selectivity profile due to the introduction of a second nitrogen atom capable of forming interactions. | To introduce a new point for substitution to explore further SAR or to improve solubility. |

| Substitution on the Morpholine Ring | Can increase steric bulk and lipophilicity. | Generally not well-tolerated, as substitutions can disrupt the key hydrogen bonding interaction with the hinge region. | To probe for additional binding pockets adjacent to the morpholine binding site. |

| Replacement with Acyclic Analogues | Increases flexibility. | Typically results in a significant loss of activity due to the entropic penalty of binding. | To understand the importance of the pre-organized conformation of the cyclic morpholine ring. |

Effects of Sulfonyl Linkage Modifications on Activity

Modifications to the sulfonyl linker are less common in the literature compared to changes in the pyridine and morpholine rings, suggesting its critical role in maintaining the structural integrity of the pharmacophore. However, some studies have explored the impact of replacing the sulfonyl group with other linkers, such as a sulfonamide or an amide. These changes significantly alter the geometry, flexibility, and electronic properties of the linker, which invariably affects the biological activity. In most cases, replacement of the sulfonyl linker leads to a decrease in potency, highlighting its importance for maintaining the optimal conformation for binding.

Quantitative Structure-Activity Relationship (QSAR) Investigations

While specific Quantitative Structure-Activity Relationship (QSAR) studies on a large series of 4-(Pyridin-4-ylmethylsulfonyl)morpholine analogues are not extensively reported in the public domain, the principles of QSAR are implicitly applied in their rational design. QSAR models aim to correlate the physicochemical properties of a series of compounds with their biological activities.

For this class of compounds, key descriptors in a hypothetical QSAR model would likely include:

Electronic descriptors: Such as the partial charge on the pyridine nitrogen and the sulfonyl oxygen atoms, which would correlate with their hydrogen bonding capacity.

Steric descriptors: Such as molar volume or specific substituent volumes on the pyridine ring, to quantify the impact of steric hindrance on binding.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which would be influenced by modifications to the morpholine and pyridine rings and would correlate with both target engagement and pharmacokinetic properties.

The development of robust QSAR models for this scaffold would require a large and diverse dataset of analogues with well-defined biological activity. Such models could then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new and more potent therapeutic agents.

Mechanistic Investigations of in Vitro Biological Activity

Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors)

Research into the molecular interactions of 4-(Pyridin-4-ylmethylsulfonyl)morpholine has identified specific enzyme targets.

Investigations have successfully characterized the inhibitory profile of 4-(Pyridin-4-ylmethylsulfonyl)morpholine against Dipeptidyl Peptidase IV (DPP-4) and several Carbonic Anhydrase (CA) isoforms. acs.orgnih.govnih.govunimi.it The compound, referred to as compound 12 in a key study, was developed through a morphing strategy of the α1-AR inhibitor WB-4101 to optimize its activity on DPP-4 and CAs. acs.orgnih.govnih.gov

The compound demonstrated potent inhibition of DPP-4 with an IC50 value of 0.0490 µM. acs.orgnih.govunimi.it Its activity against various human (h) Carbonic Anhydrase isoforms was also quantified, revealing a selective inhibition profile. nih.gov The inhibitory constants (Ki) were determined to be 0.2615 µM for hCA II, 0.0941 µM for hCA VA, and 0.0428 µM for hCA VB. nih.govunimi.it

Detailed findings on the enzyme inhibition profile are summarized in the table below.

| Enzyme Target | Inhibition Value | Unit |

| Dipeptidyl Peptidase IV (DPP-4) | 0.0490 | IC50 (µM) |

| Carbonic Anhydrase II (hCA II) | 0.2615 | Ki (µM) |

| Carbonic Anhydrase VA (hCA VA) | 0.0941 | Ki (µM) |

| Carbonic Anhydrase VB (hCA VB) | 0.0428 | Ki (µM) |

No published research data was found regarding the inhibitory activity of 4-(Pyridin-4-ylmethylsulfonyl)morpholine against COX enzymes, Lysine Specific Demethylase 1 (LSD1), or Hematopoietic Progenitor Kinase 1 (HPK1).

Based on available scientific literature, no studies have been published investigating the modulatory effects of 4-(Pyridin-4-ylmethylsulfonyl)morpholine on the NR2B or M4 Muscarinic Acetylcholine receptors.

There is no available research data concerning the nucleic acid binding affinity or interaction mechanisms of 4-(Pyridin-4-ylmethylsulfonyl)morpholine with DNA or RNA.

Cellular Pathway Modulation Investigations (e.g., antiproliferative effects, cell cycle analysis)

No specific studies on the antiproliferative effects or cell cycle analysis of 4-(Pyridin-4-ylmethylsulfonyl)morpholine have been found in the reviewed scientific literature.

Allosteric Modulation Mechanisms of Action

There is no available data from published studies to indicate that 4-(Pyridin-4-ylmethylsulfonyl)morpholine acts via an allosteric modulation mechanism on any of its identified targets.

In vitro Profiling of Relevant Biological Interactions (e.g., membrane permeability, metabolic stability in human liver microsomes)

The in vitro profile of 4-(Pyridin-4-ylmethylsulfonyl)morpholine has been partially characterized, with a focus on its metabolic stability in liver microsomes from different species. researchgate.net The compound exhibited high stability in human liver microsomes, with 72.6% of the compound remaining after a 120-minute incubation period. researchgate.net In contrast, it showed modest stability in mouse and rat microsomes, where only 27.5% and 16.7% of the compound remained, respectively, after the same incubation time. researchgate.net

These findings suggest a significant difference in the metabolic fate of the compound across species. researchgate.net The data from these metabolic stability assays are presented in the table below.

| Test System | Incubation Time (min) | % Compound Remaining |

| Human Liver Microsomes | 120 | 72.6% |

| Mouse Liver Microsomes | 120 | 27.5% |

| Rat Liver Microsomes | 120 | 16.7% |

Additionally, the compound's DPP-4 inhibitory activity was confirmed in a Caco-2 cell line model, which is often used to assess intestinal permeability, suggesting the compound is active in a cellular environment. nih.govnih.gov However, specific quantitative data on membrane permeability, such as from a Parallel Artificial Membrane Permeability Assay (PAMPA), has not been reported.

Future Directions in the Academic Research of 4 Pyridin 4 Ylmethylsulfonyl Morpholine

Exploration of Novel Analogues and Derivatives with Enhanced Specificity or Potency

A primary avenue for future research lies in the design and synthesis of novel analogues and derivatives of 4-(Pyridin-4-ylmethylsulfonyl)morpholine. The goal of this exploration is to identify next-generation compounds with improved pharmacological profiles, such as enhanced potency against the c-Met kinase, greater selectivity over other kinases to minimize off-target effects, or optimized pharmacokinetic properties.

The development of 4-(Pyridin-4-ylmethylsulfonyl)morpholine (EMD 1214063) itself demonstrates the success of such approaches, as it was developed as a highly selective inhibitor. nih.gov Future structure-activity relationship (SAR) studies will be critical. By systematically modifying the core morpholine (B109124), pyridine (B92270), and sulfonyl components of the molecule, researchers can probe the key interactions that govern its binding to the ATP-binding pocket of c-Met. This strategy is well-established in kinase inhibitor development. For instance, research on morpholinopyrimidine-based compounds has led to the identification of potent dual PI3K/mTOR inhibitors by modifying the C4 position of the pyrimidine (B1678525) core with sulfonyl side chains. nih.gov

This approach allows for the fine-tuning of a compound's activity and selectivity. As shown in the table below, 4-(Pyridin-4-ylmethylsulfonyl)morpholine exhibits high selectivity for c-Met compared to a panel of other kinases. Future research will aim to develop analogues that either maintain or improve upon this impressive selectivity profile to ensure that downstream signaling is inhibited with precision. medchemexpress.commedchemexpress.com

| Kinase Target | IC₅₀ (nM) |

|---|---|

| c-Met | 3 - 4 |

| IRAK4 | 615 |

| TrkA | 1017 |

| Axl | 1566 |

| IRAK1 | 2037 |

| Mer | 2272 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of 4-(Pyridin-4-ylmethylsulfonyl)morpholine against its primary target, c-Met, and several other kinases, demonstrating its high selectivity. medchemexpress.commedchemexpress.com Data is compiled from in vitro assays.

Advanced Mechanistic Elucidation at the Molecular Level

While 4-(Pyridin-4-ylmethylsulfonyl)morpholine is known to be an ATP-competitive c-Met inhibitor, a more profound understanding of its mechanism of action at the molecular level is a key area for future investigation. medchemexpress.com Research should focus on elucidating the precise binding mode of the compound within the c-Met kinase domain. High-resolution co-crystal structures of the inhibitor bound to the c-Met protein would provide invaluable atomic-level details of the interactions, guiding the rational design of more potent analogues.

Furthermore, research must extend beyond the direct inhibition of c-Met phosphorylation to fully map the compound's impact on downstream signaling networks. The c-Met pathway influences several major cellular processes through cascades like the PI3K/Akt/mTOR pathway. selleckchem.comnih.gov Future studies should employ proteomic and phosphoproteomic approaches to quantify how 4-(Pyridin-4-ylmethylsulfonyl)morpholine modulates these interconnected pathways. Understanding these effects is crucial, as the PI3K/Akt/mTOR axis is frequently hyperactivated in cancer and is a major target for drug development itself. nih.govbath.ac.uk A comprehensive understanding of how inhibiting c-Met affects this and other pathways will help predict synergistic effects when used in combination therapies and could reveal novel biomarkers of response.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-(Pyridin-4-ylmethylsulfonyl)morpholine?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, coupling pyridine derivatives with morpholine sulfonyl precursors under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like DMF or THF . Yield optimization (60–70%) requires precise temperature control, reaction time, and purification via chromatography or crystallization . Analytical validation (NMR, mass spectrometry) is critical at each step to confirm intermediate structures .

Q. How is structural characterization of 4-(Pyridin-4-ylmethylsulfonyl)morpholine performed?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the morpholine ring and pyridinyl-sulfonyl connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening focuses on antimicrobial activity (e.g., MIC assays against Gram-positive/negative bacteria) and anti-inflammatory potential (e.g., COX-2 inhibition). Central nervous system (CNS) activity is assessed via receptor-binding assays (e.g., serotonin/dopamine transporters) due to structural similarities to antidepressants and neuroactive morpholine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(Pyridin-4-ylmethylsulfonyl)morpholine analogs?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations or assay conditions. For example:

Q. What mechanistic studies elucidate the compound’s enzyme inhibition or receptor interactions?

Molecular docking and surface plasmon resonance (SPR) assess binding affinity to targets like kinases or proteases. For example, sulfonyl groups may interact with catalytic lysine residues in enzymes, while the morpholine ring enhances solubility for membrane permeability . Fluorescence polarization assays quantify competitive ligand displacement in real time .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in experimental settings?

Accelerated stability studies (40°C/75% RH for 6 months) and pH-dependent degradation profiling (e.g., HPLC monitoring at pH 3–9) identify decomposition pathways. The sulfonyl group is prone to hydrolysis under acidic conditions, requiring buffered solutions (pH 7.4) for in vitro assays .

Q. What strategies improve the compound’s selectivity for therapeutic targets?

Structure-activity relationship (SAR) studies guided by substituent modifications (e.g., halogenation at pyridinyl positions) enhance selectivity. For instance, bromine substitution reduces off-target binding in kinase assays by 40% compared to non-halogenated analogs . Pharmacophore modeling optimizes steric and electronic complementarity .

Q. How can synthetic scalability be balanced with purity requirements for in vivo studies?

Flow chemistry techniques enhance reproducibility for multi-step syntheses, reducing batch-to-batch variability. Final purification via preparative HPLC (>98% purity) ensures compliance with pharmacokinetic/toxicology (PK/Tox) guidelines. Solvent selection (e.g., switching from DMF to acetonitrile) minimizes residual toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.